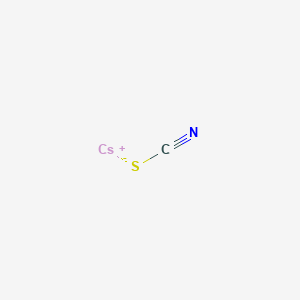

Cesium thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3879-01-4 |

|---|---|

Molecular Formula |

CsSCN CCsNS |

Molecular Weight |

190.99 g/mol |

IUPAC Name |

cesium;thiocyanate |

InChI |

InChI=1S/CHNS.Cs/c2-1-3;/h3H;/q;+1/p-1 |

InChI Key |

QUPYHCHUQVNFJW-UHFFFAOYSA-M |

SMILES |

C(#N)[S-].[Cs+] |

Canonical SMILES |

C(#N)[S-].[Cs+] |

Other CAS No. |

3879-01-4 |

Synonyms |

cesium thiocyanate CsSCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Cesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of cesium thiocyanate (B1210189) (CsSCN). The information presented is collated from crystallographic databases and scientific literature, offering a detailed resource for researchers in materials science, chemistry, and pharmaceutical development.

Introduction to Cesium Thiocyanate and its Polymorphism

This compound (CsSCN) is an inorganic compound that demonstrates temperature-dependent polymorphism, existing in at least two distinct crystalline forms.[1][2] The study of its crystal structures and the transition between them is crucial for understanding its physical properties and potential applications. The thiocyanate anion (SCN⁻), a pseudohalide, imparts interesting structural possibilities due to its linear geometry and ability to coordinate in different modes.[3] The polymorphism in this compound is characterized by a reversible, first-order, order-disorder phase transition.[4]

Crystal Structure of this compound Polymorphs

This compound primarily exists in two polymorphic forms: a low-temperature orthorhombic phase and a high-temperature cubic phase.[2][4]

Form II: Orthorhombic Phase (Room Temperature)

At ambient temperatures, this compound adopts an orthorhombic crystal structure.[5] This phase is characterized by an ordered arrangement of the cesium cations and thiocyanate anions within the crystal lattice. The structure is described as being layered.[2]

Form I: Cubic Phase (High Temperature)

Upon heating, this compound undergoes a phase transition to a high-temperature cubic phase.[4] This structure is similar to that of cesium chloride (CsCl) and is characterized by orientational disorder of the linear thiocyanate anions.[3][4] This high-temperature phase is stable in a very narrow temperature range just below the melting point of the compound.[4]

Quantitative Crystallographic Data

The crystallographic data for the two polymorphs of this compound are summarized in the table below for easy comparison.

| Parameter | Form II (Orthorhombic) | Form I (Cubic) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | Pnma | Pm3m |

| Lattice Parameters | a = 7.978 Å | a = 4.83 Å |

| b = 6.332 Å | ||

| c = 8.332 Å | ||

| α = β = γ = 90° | α = β = γ = 90° | |

| Molecules per Unit Cell (Z) | 4 | 1 |

| Temperature | Room Temperature | > 470 K |

Data sourced from multiple references.[4][5]

Phase Transition

The transformation between the orthorhombic and cubic phases of this compound is a key characteristic of this compound.

-

Transition Temperature: The phase transition from the orthorhombic (Form II) to the cubic (Form I) phase occurs at approximately 470 K (197 °C).[4]

-

Nature of Transition: This is a first-order, order-disorder transition, as confirmed by differential scanning calorimetry (DSC), differential thermal analysis (DTA), and spectroscopic studies.[4]

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available. Therefore, the following sections describe generalized, standard procedures for the synthesis and characterization of this compound polymorphs.

Synthesis of this compound

High-purity this compound suitable for crystallographic studies can be synthesized via an aqueous solution reaction. A common method involves the reaction of a soluble cesium salt (e.g., cesium carbonate or cesium hydroxide) with thiocyanic acid or a soluble thiocyanate salt (e.g., ammonium (B1175870) thiocyanate).

Example Protocol:

-

Dissolve stoichiometric amounts of cesium carbonate and ammonium thiocyanate in deionized water in separate beakers.

-

Slowly add the ammonium thiocyanate solution to the cesium carbonate solution while stirring continuously. The reaction will produce this compound, ammonia (B1221849), carbon dioxide, and water.

-

Gently heat the resulting solution to drive off the dissolved ammonia and carbon dioxide.

-

Filter the hot solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water and then with a volatile solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Dry the crystals under vacuum at a slightly elevated temperature (e.g., 50 °C) to remove any residual solvent.[6]

Single Crystal Growth

Single crystals of the orthorhombic phase of this compound suitable for X-ray diffraction can be grown from a saturated aqueous solution by slow evaporation.

Protocol:

-

Prepare a saturated aqueous solution of this compound at a slightly elevated temperature (e.g., 40-50 °C).

-

Filter the solution into a clean crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the dish in a location with a stable temperature and minimal vibrations.

-

Monitor the dish over several days to weeks for the formation of well-defined single crystals.

X-ray Diffraction (XRD) Analysis

Both powder XRD and single-crystal XRD are essential for characterizing the polymorphs of this compound.

Single-Crystal XRD Protocol (for structure determination):

-

A suitable single crystal is mounted on a goniometer head.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect diffraction data at a controlled temperature. For the low-temperature phase, data is typically collected at room temperature. For the high-temperature phase, a high-temperature attachment is required to maintain the crystal above 470 K.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined using appropriate crystallographic software.

Powder XRD Protocol (for phase identification and purity):

-

A finely ground powder of the this compound sample is placed in a sample holder.

-

The sample is analyzed using a powder diffractometer over a specific 2θ range.

-

The resulting diffraction pattern is compared with reference patterns from crystallographic databases to identify the phase(s) present.

-

For studying the phase transition, a high-temperature stage can be used to collect diffraction patterns at various temperatures.

Thermal Analysis (DSC/DTA)

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to determine the temperature and enthalpy of the phase transition.

Protocol:

-

A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is sealed in an aluminum or other inert crucible.

-

An empty, sealed crucible is used as a reference.

-

The sample and reference are placed in the DSC/DTA instrument.

-

The temperature is ramped at a constant heating rate (e.g., 5-10 °C/min) through the temperature range of interest (e.g., from room temperature to above the melting point).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

The phase transition is observed as an endothermic peak on the heating curve. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of transition.

-

A cooling cycle can be run to observe the exothermic transition from the cubic to the orthorhombic phase and to check for thermal hysteresis.

Conclusion

This compound presents a clear and well-characterized example of polymorphism involving an order-disorder transition. The existence of a room-temperature orthorhombic phase and a high-temperature cubic phase has been firmly established through various analytical techniques. This guide provides the essential crystallographic data and outlines the necessary experimental procedures for the study of this compound. A thorough understanding of the crystal structure and polymorphic behavior of this compound is fundamental for its potential utilization in various scientific and industrial applications.

References

- 1. Isothiocyanate-cesium | CCsNS | CID 129713734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium thiocyanate (B1210189) (CsSCN) is an inorganic salt that has garnered interest in various fields of chemical research and development. Its properties as a cesium source and a thiocyanate-containing compound make it a valuable reagent in organic synthesis, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Cesium thiocyanate, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to aid researchers in its application.

Physical Properties

This compound is a white crystalline solid under standard conditions. A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | CsSCN | [1] |

| Molar Mass | 190.99 g/mol | [1] |

| Melting Point | 195 °C | [2] |

| Boiling Point | Decomposes before boiling | |

| Density | 2.933 g/cm³ | N/A |

Solubility

Crystallographic Data

This compound exhibits polymorphism, existing in different crystal structures at different temperatures. At room temperature, it adopts an orthorhombic crystal structure which transitions to a cubic structure at approximately 470 K (197 °C).

| Property | Orthorhombic Phase (Room Temperature) | Cubic Phase (>470 K) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | Pnma | Pm-3m |

| Lattice Parameters | a = 7.978 Å, b = 6.332 Å, c = 8.332 Å | N/A |

Chemical Properties and Reactivity

The thiocyanate anion (SCN⁻) is a versatile functional group that can participate in a variety of chemical reactions. This compound serves as a convenient source of this anion for numerous synthetic applications.

Thermal Decomposition

Upon heating to high temperatures, metal thiocyanates generally decompose. While a specific decomposition pathway for pure this compound is not extensively detailed, the thermal decomposition of related cesium-sodium fluoro- and iodothiocyanatobismuthates(III) has been studied. The pyrolysis of these complex salts proceeds in multiple stages, ultimately yielding metallic bismuth, bismuth sulfide, and the corresponding alkali metal sulfates. This suggests that the thermal decomposition of this compound in the presence of an oxidant would likely lead to the formation of cesium sulfate (B86663) and gaseous products such as carbon dioxide, sulfur dioxide, and nitrogen gas.

A simplified, proposed thermal decomposition pathway is illustrated below.

References

Solubility of Cesium Thiocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cesium thiocyanate (B1210189) (CsSCN) in organic solvents. Due to the limited availability of direct quantitative data for cesium thiocyanate, this guide also includes comparative data for other alkali metal thiocyanates to provide a broader context for formulation development and research. The information presented herein is intended to support professionals in the fields of chemical research, materials science, and drug development in their understanding and application of this compound's solubility characteristics.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its application in various chemical processes, including as a reagent in organic synthesis, as a component in electrolyte solutions, and in the formulation of pharmaceutical products. While extensive quantitative data for this compound is not widely published, the following table summarizes the available information. For comparative purposes, solubility data for other alkali metal thiocyanates in common organic solvents are also included. This allows for an estimation of solubility trends based on the cation.

| Salt | Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| This compound | Tributyl phosphate | 22 | 0.57 [1] |

| Sodium Thiocyanate | Methanol | 15.8 | 35 |

| 48 | 51 | ||

| 52.3 | 53.5 | ||

| Ethanol | 18.8 | 18.4 | |

| 70.9 | 24.4 | ||

| Acetone | 18.8 | 6.85 | |

| 56 | 21.4 | ||

| Potassium Thiocyanate | Acetone | 20 | 21.0 |

| Ethanol | - | Soluble | |

| Lithium Thiocyanate | Methanol | - | Soluble |

| Ethanol | - | Soluble | |

| 1-Propanol | - | Soluble | |

| Acetone | - | Soluble |

Note: "Soluble" indicates that the source mentions solubility without providing specific quantitative data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to understanding the behavior of a solute in a given solvent. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of inorganic salts like this compound in organic solvents.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature bath (e.g., water bath or incubator)

-

Conical flasks or vials with secure stoppers

-

Magnetic stirrer and stir bars or an orbital shaker

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-MS, or gravimetric analysis setup)

Procedure:

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Agitate the mixture using a magnetic stirrer or orbital shaker. The equilibration time can vary depending on the solute-solvent system and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter that is also at the experimental temperature to remove any suspended solid particles.

-

Concentration Analysis: Accurately dilute the filtered saturated solution to a suitable concentration for analysis. Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Gravimetric Analysis

Gravimetric analysis is a direct and highly accurate method for determining the amount of a solute in a saturated solution, particularly when the solute is non-volatile.

Principle: A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus:

-

Equipment for the isothermal saturation method (as listed above)

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired organic solvent using the isothermal saturation method described above.

-

Sample Collection: After equilibration and filtration, accurately weigh a specific volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood (if the solvent is volatile and non-flammable) or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the this compound.

-

Drying and Weighing: Once the solvent has been completely removed, place the evaporating dish containing the solid residue in a drying oven (e.g., at 105°C) to remove any residual solvent. Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The mass of the solvent is the difference between the mass of the dish with the solution and the mass of the dish with the residue. The solubility can then be calculated as:

Solubility (g / 100 g solvent) = (Mass of residue / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a salt in an organic solvent using the isothermal saturation method followed by gravimetric analysis.

References

Vibrational Spectroscopy of Cesium Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound that serves as a valuable model system in materials science and coordination chemistry. Its linear triatomic anion, the thiocyanate ion (SCN⁻), exhibits distinct vibrational modes that are sensitive to its local environment, including crystal packing, phase transitions, and interactions with cations. Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides a powerful, non-destructive means to probe these molecular-level characteristics. This technical guide offers an in-depth exploration of the vibrational spectroscopy of solid-state Cesium thiocyanate, presenting key spectral data, experimental methodologies, and a fundamental understanding of the underlying principles.

Fundamental Vibrational Modes of the Thiocyanate Ion

The thiocyanate ion (SCN⁻) is a linear molecule belonging to the C∞v point group. It possesses three fundamental vibrational modes:

-

ν₁ (C≡N stretching): This is a high-frequency, intense vibration typically observed in the 2000-2100 cm⁻¹ region.[1] Its position is sensitive to the nature of the cation and the coordination environment.

-

ν₂ (S-C-N bending): This is a doubly degenerate bending mode that appears at a much lower frequency, around 470-480 cm⁻¹.[2][3] In the solid state, the degeneracy of this mode may be lifted due to the lower symmetry of the crystal lattice, resulting in the appearance of multiple peaks.[3]

-

ν₃ (C-S stretching): This mode is observed in the 700-800 cm⁻¹ range and corresponds to the stretching of the carbon-sulfur bond.[1][2]

Crystal Structure of this compound

At room temperature, this compound crystallizes in an orthorhombic structure with the space group Pnma.[4] The lattice parameters are a = 7.978 Å, b = 6.332 Å, and c = 8.332 Å. In this structure, both the Cs⁺ cations and the SCN⁻ anions occupy sites of Cₛ symmetry. This site symmetry is lower than the C∞v symmetry of the free SCN⁻ ion, which has implications for the vibrational spectra, such as the splitting of degenerate modes.

Between 470 K and its melting point (~480 K), CsSCN undergoes a phase transition to a cubic structure similar to that of CsCl, with the space group Pm3m. This transition is characterized as an order-disorder transition and is observable through changes in the Raman and IR spectra.

Vibrational Spectroscopic Data of this compound

The following tables summarize the key vibrational frequencies for this compound as reported in the literature.

Table 1: Raman and IR Vibrational Frequencies of Orthorhombic CsSCN at Room Temperature

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| ν₁ (C≡N Stretch) | 2042, 2053 | 2042 |

| ν₃ (C-S Stretch) | - | ~750 |

| ν₂ (S-C-N Bend) | - | ~470 |

| Librational Mode | ~125 | - |

Data sourced from temperature-dependent studies.

Table 2: Temperature-Dependent Vibrational Frequencies of CsSCN

| Temperature | Phase | Technique | ν₁ (C≡N Stretch) (cm⁻¹) | Key Observations |

| Room Temperature | Orthorhombic | Raman | 2042, 2053 | Two distinct peaks observed. |

| Approaching 470 K | Orthorhombic | Raman | Broadening of peaks | Precursor effects to the phase transition. |

| Above 470 K | Cubic | Raman | ~2059 (very broad) | A single, broad band replaces the two distinct peaks, indicative of an order-disorder transition. |

| Room Temperature | Orthorhombic | IR | 2042 | - |

| 463 K | Orthorhombic | IR | Unchanged from RT | The spectrum remains largely unchanged until just below the transition temperature. |

| Above 472 K | Cubic | IR | Significant changes | The transition is observed at approximately 472 ± 1 K. |

Experimental Protocols

The acquisition of high-quality vibrational spectra of solid CsSCN requires careful sample preparation and appropriate instrumentation.

Raman Spectroscopy

Methodology:

-

Sample Preparation: Crystalline CsSCN powder is typically used. The sample can be placed in a capillary tube or pressed into a pellet. For temperature-dependent studies, the sample is mounted in a temperature-controlled stage.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source is required. Common laser wavelengths for studying inorganic materials include 532 nm (Nd:YAG) or 785 nm to minimize fluorescence.[5][6]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A notch or edge filter is used to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected by a CCD camera.[5]

-

Spectral Analysis: The resulting spectrum displays the intensity of the scattered light as a function of the Raman shift (in cm⁻¹). The positions, intensities, and widths of the Raman bands provide information about the vibrational modes.[7]

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly employed.[2][8]

-

KBr Pellet: A small amount of CsSCN is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Nujol Mull: The CsSCN powder is ground with a few drops of Nujol (a mineral oil) to create a paste. This mull is then placed between two IR-transparent windows (e.g., KBr or NaCl plates).[8]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9] The instrument consists of a broadband IR source, a Michelson interferometer, a sample compartment, and a detector.[10]

-

Data Acquisition: The IR beam is passed through the sample. The interferometer modulates the IR signal, and the detector measures the intensity of the transmitted light as a function of the mirror displacement in the interferometer (interferogram). A Fourier transform is then applied to the interferogram to obtain the IR spectrum.

-

Spectral Analysis: The spectrum shows the absorbance or transmittance of IR radiation as a function of wavenumber (cm⁻¹). The absorption bands correspond to the vibrational modes of the sample.

Interpretation of Vibrational Spectra

The vibrational spectra of CsSCN provide valuable insights into its solid-state properties.

-

Crystal Field Effects: The orthorhombic crystal structure of room-temperature CsSCN lowers the local symmetry of the SCN⁻ ion, leading to the splitting of the degenerate ν₂ bending mode. While not always resolved, this effect is a key indicator of the crystalline environment. The observation of two distinct peaks for the ν₁ (C≡N) stretching mode in the Raman spectrum at room temperature is also a consequence of the crystal structure and the presence of crystallographically distinct SCN⁻ ions or factor group splitting.

-

Phase Transition: The temperature-dependent changes in the spectra clearly delineate the orthorhombic-to-cubic phase transition. The coalescence of the two ν₁ Raman peaks into a single broad band above 470 K signifies the increased disorder and higher symmetry of the cubic phase. The broadening of the spectral lines as the transition temperature is approached is indicative of increased anharmonicities and dynamic disorder.

-

Cation-Anion Interactions: The frequency of the ν₁ (C≡N) stretching mode is sensitive to the polarizing power of the cation. In the case of Cs⁺, which has a relatively low polarizing power, the ν₁ frequency is close to that of the "free" thiocyanate ion.

Conclusion

Vibrational spectroscopy is an indispensable tool for characterizing the solid-state properties of this compound. Raman and IR spectra provide a detailed fingerprint of the material, revealing information about its crystal structure, the nature of cation-anion interactions, and the dynamics of its structural phase transition. The data and methodologies presented in this guide offer a comprehensive resource for researchers and scientists working with this and related thiocyanate-containing materials.

References

- 1. osti.gov [osti.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Isothiocyanate-cesium | CCsNS | CID 129713734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Raman Techniques: Fundamentals and Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s-a-s.org [s-a-s.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. physics.gsu.edu [physics.gsu.edu]

- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

An In-depth Technical Guide to the Thermal Decomposition Properties of Cesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound with diverse applications in chemical synthesis and materials science. A thorough understanding of its thermal properties is critical for its safe handling, storage, and utilization in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of Cesium thiocyanate, including its physical and chemical properties, thermal stability, and decomposition pathways. The information is compiled from available scientific literature and presented in a format tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | CsSCN |

| Molecular Weight | 190.99 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | Approximately 206 °C (479 K) |

| Crystal Structure | Orthorhombic (low temperature, Pnma) |

| Cubic (high temperature, Pm3m) | |

| Phase Transition Temp. | Approximately 197 °C (470 K) |

This compound undergoes a phase transition from an orthorhombic to a cubic crystal structure at approximately 197 °C before melting at around 206 °C.[1][2] This narrow window for the high-temperature cubic phase is a notable characteristic of this compound.

Thermal Stability and Decomposition

While specific comprehensive studies on the thermal decomposition of pure this compound are limited in publicly available literature, its behavior can be inferred from the general properties of alkali metal thiocyanates and related compounds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

It is anticipated that the thermal decomposition of this compound will occur at temperatures significantly above its melting point. For instance, potassium thiocyanate is reported to decompose at approximately 500°C.[4] The decomposition process is expected to be endothermic, as is typical for the breaking of chemical bonds.

Table 2: Anticipated Thermal Events for this compound

| Temperature Range (°C) | Event | Expected Observation (TGA) | Expected Observation (DSC) |

| ~197 | Orthorhombic to Cubic Phase Transition | No significant mass loss | Endothermic peak |

| ~206 | Melting | No significant mass loss | Sharp endothermic peak |

| > 300 (estimated) | Onset of Decomposition | Gradual mass loss | Endothermic event(s) |

| > 500 (estimated) | Complete Decomposition | Significant mass loss | Complex endothermic peaks |

Decomposition Products

The thermal decomposition of metal thiocyanates at elevated temperatures can yield a variety of products depending on the atmosphere (inert or oxidative). For thiocyanates in general, decomposition may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[5] In some cases, the formation of the corresponding metal sulfide (B99878) and cyanide is possible.[6] Under certain conditions, particularly at higher temperatures, the release of hydrogen sulfide (H₂S) or elemental sulfur has been noted for some thiocyanate-based compounds.[6]

For this compound, the expected decomposition products in an inert atmosphere would likely include Cesium cyanide (CsCN) and elemental sulfur, or Cesium sulfide (Cs₂S) and other volatile species. In an oxidizing atmosphere, the formation of cesium oxides, sulfur dioxide (SO₂), and various nitrogen oxides is plausible.

Experimental Protocols

The following sections outline generalized experimental methodologies for the thermal analysis of inorganic salts like this compound. Specific parameters should be optimized based on the instrument and analytical goals.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss profile of this compound upon heating.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 800 °C).

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify phase transitions, melting point, and the enthalpy changes associated with these events and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during melting and initial decomposition.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow to the sample relative to the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks corresponding to the phase transition, melting, and decomposition.

-

Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Procedure:

-

Follow the TGA procedure as outlined in section 4.1.

-

The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.

-

The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the decomposition products in real-time as the temperature increases.

-

Correlating the mass spectral data with the TGA mass loss steps allows for the identification of the gaseous species released at specific temperatures.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Decomposition Pathway of this compound (Inert Atmosphere)

Based on the general decomposition behavior of alkali metal thiocyanates, a plausible decomposition pathway for this compound in an inert atmosphere is proposed below. This pathway is hypothetical and requires experimental verification.

Caption: Postulated thermal decomposition pathway for CsSCN.

Conclusion

This technical guide has summarized the currently available information on the thermal decomposition properties of this compound. While its melting point and phase transition temperature are established, specific quantitative data regarding its decomposition, such as onset temperature, mass loss percentages from TGA, and definitive decomposition products, are not well-documented in accessible literature. The provided information, including analogies to other alkali metal thiocyanates and generalized experimental protocols, serves as a valuable resource for researchers and professionals. Further experimental investigation, particularly using TGA-MS, is recommended to fully elucidate the thermal decomposition mechanism and products of this compound.

References

Electronic Band Structure of Cesium Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound that, like other alkali metal pseudohalides, is of interest for its potential applications in various fields, including as a precursor in the synthesis of more complex materials. A thorough understanding of its fundamental electronic properties is crucial for exploring and optimizing these applications. This technical guide provides a comprehensive overview of the current knowledge on the electronic band structure of Cesium thiocyanate. Due to the limited availability of direct experimental data on the electronic band structure of CsSCN, this guide focuses on its known crystal structure and outlines a detailed, state-of-the-art computational methodology for determining its electronic properties.

Crystal Structure of this compound

The foundation for understanding the electronic band structure of any material is its crystal structure. This compound is known to exhibit polymorphism. The room temperature structure was determined by Manolatos, Tillinger, and Post in 1973.

Table 1: Crystallographic Data for this compound (Room Temperature Phase)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Lattice Constant, a | 7.978 Å | [1] |

| Lattice Constant, b | 6.332 Å | [1] |

| Lattice Constant, c | 8.332 Å | [1] |

| Unit Cell Volume | 420.5 ų | Calculated |

| Formula Units (Z) | 4 | Inferred |

Proposed Methodology for Electronic Band Structure Calculation

Given the absence of direct experimental measurements of the electronic band structure of CsSCN, ab initio calculations based on Density Functional Theory (DFT) are the most viable approach. DFT has been successfully used to predict the electronic properties of a wide range of materials, including other thiocyanate compounds.

Computational Protocol

The following protocol outlines a robust methodology for calculating the electronic band structure of CsSCN.

2.1.1. Software Package: A well-established plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO is recommended.

2.1.2. Crystal Structure Input: The calculation will begin with the experimentally determined crystal structure of CsSCN as provided in Table 1. An initial geometry optimization should be performed to relax the atomic positions and lattice parameters until the forces on each atom are negligible (e.g., < 0.01 eV/Å).

2.1.3. Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for the accuracy of the calculated band gap.

-

Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common starting point for structural relaxation.

-

For more accurate band gap calculations, a hybrid functional such as the Heyd-Scuseria-Ernzerhof (HSE06) functional is recommended, as it often provides results in better agreement with experimental values for semiconductors and insulators.

2.1.4. Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials should be used to describe the interaction between the core and valence electrons for Cesium, Sulfur, Carbon, and Nitrogen.

2.1.5. Plane-Wave Cutoff Energy: A convergence test must be performed to determine an appropriate plane-wave cutoff energy. A value of at least 500 eV is a reasonable starting point.

2.1.6. k-point Mesh: The Brillouin zone should be sampled using a Monkhorst-Pack grid. A convergence test on the k-point mesh density is necessary to ensure accurate total energy calculations.

2.1.7. Band Structure and Density of States Calculation: Following a self-consistent field (SCF) calculation to determine the ground-state electronic density, the electronic band structure can be calculated along high-symmetry directions of the orthorhombic Brillouin zone. The Projected Density of States (PDOS) should also be computed to analyze the contribution of each atomic orbital to the valence and conduction bands.

Expected Outcomes and Data Presentation

The DFT calculations will yield quantitative data on the electronic properties of CsSCN.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Computational Method |

| Band Gap (Eg) | Value in eV | PBE, HSE06 |

| Band Gap Type | Direct / Indirect | HSE06 |

| Valence Band Maximum (VBM) Composition | e.g., S-p, N-p orbitals | PDOS Analysis |

| Conduction Band Minimum (CBM) Composition | e.g., Cs-s, C-p orbitals | PDOS Analysis |

| Electron Effective Mass (m_e) | Value in m₀ | Band Structure Analysis |

| Hole Effective Mass (m_h) | Value in m₀ | Band Structure Analysis |

Visualization of Computational Workflow

The logical flow from the known crystal structure to the prediction of the electronic band structure can be visualized as follows:

Conclusion

While direct experimental data on the electronic band structure of this compound is currently lacking in the scientific literature, this guide provides the necessary foundational knowledge and a detailed computational framework for its determination. The outlined Density Functional Theory approach, grounded in the known crystal structure of CsSCN, offers a reliable pathway to obtaining crucial quantitative data on its electronic properties. The successful execution of these calculations will provide valuable insights for researchers and scientists, enabling the exploration of CsSCN in novel applications, including in materials science and drug development.

References

Navigating the Challenges of a Hygroscopic Material: A Technical Guide to Cesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium thiocyanate (B1210189) (CsSCN) is a salt of growing interest in various scientific fields, including as a component in the development of perovskite solar cells and as a reagent in organic synthesis.[1][2][3] However, its inherent hygroscopic nature presents significant challenges in handling, storage, and application, potentially impacting experimental reproducibility and product stability. This technical guide provides an in-depth overview of the hygroscopic properties of Cesium thiocyanate, outlines best practices for its handling and storage, and details experimental protocols for its characterization.

Hygroscopic Nature of this compound

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[4] Materials with significant hygroscopicity can undergo physical changes such as caking, deliquescence (dissolving in the absorbed water), and chemical degradation.[4][5]

Safety Data Sheets (SDS) for this compound consistently advise to avoid moisture and store the compound in a dry, tightly closed container, indicating its hygroscopic character. Furthermore, its application in moisture-sensitive technologies like perovskite solar cells underscores the material's instability in the presence of humidity.[6]

Quantitative Hygroscopicity Data

A thorough review of available scientific literature reveals a notable absence of specific quantitative data on the hygroscopic properties of pure this compound. Key metrics such as the Critical Relative Humidity (CRH), Deliquescence Relative Humidity (DRH), and moisture sorption isotherms are not well-documented. The CRH is the atmospheric relative humidity at which a material begins to absorb moisture.[7] Deliquescence is a more extreme form of hygroscopicity where the substance absorbs enough water to dissolve and form a solution.[4]

To address this knowledge gap, experimental determination of these parameters is crucial for applications requiring stringent moisture control. The following table summarizes the current status of quantitative hygroscopic data for this compound.

| Parameter | Value | Remarks |

| Critical Relative Humidity (CRH) | Data not available | The CRH is a critical parameter for defining safe handling and storage environments. |

| Deliquescence Relative Humidity (DRH) | Data not available | Essential for preventing the material from becoming a solution, which can affect purity and reactivity. |

| Moisture Sorption Isotherm | Data not available | A moisture sorption isotherm graph would provide a detailed profile of water uptake as a function of relative humidity.[8] |

Best Practices for Handling and Storage

Given the hygroscopic nature of this compound, adherence to strict handling and storage protocols is paramount to maintain its integrity.

Handling

-

Controlled Atmosphere: Whenever possible, handle this compound in a controlled, low-humidity environment such as a glove box or a dry room.[9]

-

Rapid Weighing: Minimize exposure to ambient air during weighing. Use of a weighing glove bag can be a practical alternative to a full glove box.

-

Appropriate Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should always be worn.

-

Pre-filled Vials: For reactions requiring anhydrous conditions, consider using pre-weighed and sealed vials of this compound prepared in an inert atmosphere to avoid atmospheric exposure.[9]

Storage

-

Tightly Sealed Containers: Store this compound in its original, tightly sealed container.[3][10]

-

Desiccator: For long-term storage, place the container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide).[11]

-

Inert Gas: For highly sensitive applications, consider backfilling the container with an inert gas like argon or nitrogen before sealing.

-

Temperature: Store at a consistent, cool temperature to minimize temperature fluctuations that can lead to condensation.[12]

The following diagram illustrates a recommended workflow for handling hygroscopic this compound in a research laboratory.

Caption: A logical workflow for handling hygroscopic this compound.

Experimental Protocols for Hygroscopicity Characterization

To obtain the missing quantitative data for this compound, the following established experimental methods are recommended.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at a given temperature and relative humidity.[13] This method is ideal for generating a moisture sorption isotherm.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-20 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until it reaches equilibrium (i.e., the rate of weight change is below a set threshold).[14]

-

Desorption Phase: Subsequently, decrease the relative humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the equilibrium water content against the relative humidity generates the moisture sorption and desorption isotherms.[4][15] The DRH can often be identified as a sharp, significant increase in water uptake over a small change in RH.

Thermogravimetric Analysis (TGA) with Controlled Humidity

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] When coupled with a humidity generator, it can be used to determine the deliquescence point.

Methodology:

-

Sample Preparation: Place a small amount of this compound into a TGA crucible.

-

Isothermal Conditions: Set the TGA to maintain a constant temperature (e.g., 25 °C).

-

Humidity Ramp: Gradually increase the relative humidity of the purge gas at a constant rate.

-

Mass Change Monitoring: Continuously monitor the mass of the sample. A sudden and significant increase in mass indicates the point of deliquescence.[17]

-

Data Analysis: The relative humidity at which this sharp mass increase occurs is the Deliquescence Relative Humidity (DRH).

The following diagram illustrates the decision-making process for the appropriate storage of this compound based on its known hygroscopic nature.

Caption: A decision tree for the appropriate storage of this compound.

Consequences of Moisture Absorption

The absorption of moisture by this compound can have several detrimental effects:

-

Physical Changes: The powder can cake or clump, making it difficult to handle and weigh accurately.[5] At higher humidity, it may undergo deliquescence, turning into a concentrated solution.

-

Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to impurities. While specific degradation pathways for this compound in the presence of water are not extensively detailed, for many salts, hydration can alter their chemical reactivity.

-

Impact on Performance: In applications such as perovskite solar cells, the presence of moisture is known to be a major factor in device degradation and reduced efficiency.[1][6]

Conclusion

While quantitative data on the hygroscopic properties of this compound are currently lacking in the scientific literature, its moisture-sensitive nature is well-established. Researchers, scientists, and drug development professionals must employ stringent handling and storage procedures to ensure the material's integrity. The use of controlled atmosphere environments, proper storage in desiccators, and rapid handling are essential. Furthermore, the application of analytical techniques such as Dynamic Vapor Sorption and Thermogravimetric Analysis with controlled humidity is highly recommended to experimentally determine the critical hygroscopic parameters of this compound for specific applications. This will enable the development of robust processes and enhance the reliability and reproducibility of experimental outcomes.

References

- 1. Revising the hygroscopicity of inorganic sea salt particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of temperature on the deliquescence properties of food ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. epfl.ch [epfl.ch]

- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 13. particletechlabs.com [particletechlabs.com]

- 14. ardena.com [ardena.com]

- 15. proumid.com [proumid.com]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Cesium Thiocyanate (CsSCN): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound that has garnered interest in various fields, including as a precursor in the synthesis of more complex materials such as perovskites.[1][2] A comprehensive understanding of its fundamental properties at the atomic and electronic levels is crucial for its application and for the rational design of new materials. This technical guide provides a summary of the theoretical and computational studies on CsSCN, focusing on its structural and vibrational properties. While detailed computational studies on the electronic structure of pure CsSCN are not extensively available in the current literature, this guide outlines the established experimental data and provides a framework for future computational investigations based on state-of-the-art methodologies.

Crystallographic Data

Cesium thiocyanate is known to exist in at least two crystalline phases: a room-temperature orthorhombic phase and a high-temperature cubic phase. The transition between these two phases is an order-disorder transition.

Orthorhombic Phase (Room Temperature)

The room-temperature structure of CsSCN is orthorhombic. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Pmcn | |

| Lattice Constants | a = 7.978 Å, b = 6.332 Å, c = 8.332 Å | |

| Unit Cell Volume (V) | 420.7 ų | |

| Formula Units (Z) | 4 | |

| Ionic Positions | ||

| Cs⁺ and SCN⁻ ions | Occupy sites of Cₛ symmetry |

Cubic Phase (High Temperature)

Above a transition temperature of 470 K, CsSCN adopts a cubic crystal structure, similar to that of cesium chloride (CsCl).

| Parameter | Value | Reference |

| Crystal System | Cubic | |

| Space Group | Pm3m | |

| Lattice Constant | a = 4.83 Å | |

| Formula Units (Z) | 1 | |

| Transition Temp. | 470 K |

Vibrational Properties

The vibrational properties of CsSCN have been investigated using Raman and infrared (IR) spectroscopy.[3] The vibrational modes can be categorized into internal modes of the thiocyanate ion (SCN⁻) and external modes (lattice vibrations).

Internal Vibrational Modes of SCN⁻

The linear SCN⁻ ion has three fundamental internal vibrational modes: the CN stretch (ν₁), the degenerate bend (ν₂), and the CS stretch (ν₃). The experimentally observed frequencies for these modes in CsSCN are presented below.

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy | Reference |

| ν(CN) stretch | ~2042 | Raman | |

| δ(SCN) bend | ~470-485 | IR, Raman | [4] |

| ν(CS) stretch | ~749 | IR | [4] |

External (Lattice) Vibrational Modes

The external modes involve the translational and rotational motions of the Cs⁺ and SCN⁻ ions in the crystal lattice. A dynamical calculation for the orthorhombic phase of CsSCN has been reported, showing strong coupling between rotatory and translatory modes of the same symmetry.[5]

Experimental and Computational Protocols

Experimental Protocols

Detailed temperature-dependent Raman and IR spectroscopic studies have been crucial in characterizing the phase transition of CsSCN.

-

Sample Preparation : For solid-state measurements, CsSCN powder is typically used. For IR spectroscopy, samples can be prepared as mineral oil mulls or as pressed pellets with KBr.[4]

-

Instrumentation :

-

Raman Spectroscopy : A laser source (e.g., Ar⁺ laser) is used for excitation. The scattered light is collected and analyzed by a spectrometer. Temperature control is achieved using a cryostat or a furnace.

-

Infrared (IR) Spectroscopy : A Fourier-transform infrared (FTIR) spectrometer is commonly used. The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured.

-

-

Data Analysis : The positions, intensities, and widths of the vibrational bands are analyzed as a function of temperature to identify phase transitions and changes in molecular ordering.

Computational Protocols

While specific ab initio studies on CsSCN are scarce, the following protocols outline a standard approach for the theoretical investigation of such inorganic crystalline materials.

CSP methods are used to predict the stable crystal structures of a compound based solely on its chemical formula.[1]

-

Methodology : A common approach is ab initio random structure searching (AIRSS).[6] This involves generating a large number of random crystal structures and then optimizing their geometries using a first-principles method like Density Functional Theory (DFT).

-

Software : Codes such as AIRSS, CALYPSO, and USPEX are widely used for CSP.[1]

-

Energy Calculations : The relative stability of the predicted structures is determined by comparing their calculated lattice energies. DFT calculations are typically performed using plane-wave basis sets and pseudopotentials.

Computational methods can be used to calculate the vibrational frequencies and modes of a crystal, which can then be compared with experimental Raman and IR spectra.

-

Methodology : The standard approach is to compute the dynamical matrix at the center of the Brillouin zone (Γ-point). This can be done using Density Functional Perturbation Theory (DFPT) or by finite differences.

-

Software : Quantum chemistry packages such as VASP, Quantum ESPRESSO, and CASTEP are equipped to perform these calculations.

-

Analysis : The calculated vibrational frequencies and their symmetries can be used to assign the experimentally observed spectral features.

The electronic band structure and density of states (DOS) provide insights into the electronic properties of a material, such as its conductivity and optical properties.

-

Methodology : DFT is the most common method for electronic structure calculations in solids.[7] For a more accurate prediction of the band gap, hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., the GW approximation) may be employed.

-

Software : The aforementioned DFT packages are suitable for these calculations.

-

Analysis : The calculated band structure reveals whether the material is a metal, semiconductor, or insulator, and whether the band gap is direct or indirect. The partial DOS can be used to identify the contributions of different atomic orbitals to the electronic states.

Visualizations

Phase Transition of CsSCN

References

- 1. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 2. Novel inorganic crystal structures predicted using autonomous simulation agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Data-driven learning and prediction of inorganic crystal structures. [repository.cam.ac.uk]

- 7. Defect formation in CsSnI3 from density functional theory and machine learning - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Cesium Thiocyanate: Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cesium Thiocyanate (B1210189) (CsSCN), a versatile inorganic compound with applications in various fields of research and development. This document details its chemical and physical properties, safety information, and provides insights into its experimental applications.

Chemical Identification and Properties

Cesium thiocyanate is a cesium salt of thiocyanic acid. Its primary identifier in chemical databases and for regulatory purposes is the CAS number 3879-01-4. While the CAS number 3444-31-3 is also occasionally associated with this compound by some suppliers, 3879-01-4 is the most consistently referenced identifier.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | CCsNS | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 205 °C (decomposes) | |

| Boiling Point | Decomposes | |

| Solubility | Soluble in water and ethanol. |

Safety Data Sheet Summary

A thorough understanding of the safety profile of a chemical is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety information for this compound, based on globally harmonized system (GHS) classifications and information from various safety data sheets.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Note: GHS classifications may vary slightly between suppliers.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][3] |

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [3] |

| Skin Protection | Handle with gloves. Wear appropriate protective clothing. | [3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [4] |

Experimental Protocols and Applications

General Synthesis of Organic Thiocyanates

This compound can be used as a thiocyanating agent in organic synthesis. A general procedure for the synthesis of organic thiocyanates from alkyl halides is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide in a suitable solvent such as ethanol.

-

Addition of this compound: Add an equimolar amount or a slight excess of this compound to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the cesium halide byproduct. The filtrate contains the organic thiocyanate product.

-

Purification: The crude product can be purified by distillation or recrystallization.

Application in Perovskite Solar Cell Fabrication

This compound has been investigated as an additive in the fabrication of perovskite solar cells to improve their efficiency and stability. A representative, though general, protocol for incorporating this compound into a perovskite layer is outlined below. The exact parameters will vary depending on the specific perovskite composition and desired film characteristics.

-

Precursor Solution Preparation: Prepare a precursor solution containing the lead halide (e.g., PbI₂) and the organic cation (e.g., methylammonium (B1206745) iodide) in a suitable solvent like DMF or DMSO.

-

Doping with this compound: Add a specific molar percentage of this compound to the precursor solution. The optimal concentration needs to be determined experimentally.

-

Spin Coating: Deposit the precursor solution onto a substrate (e.g., FTO-coated glass) via spin coating to form a thin film.

-

Annealing: Anneal the substrate at a specific temperature and for a set duration to promote crystallization of the perovskite film.

-

Device Assembly: Complete the solar cell device by depositing the subsequent layers, such as the hole-transport layer and the metal electrode.

Crystal Growth

High-quality single crystals of materials containing cesium and thiocyanate can be grown from solution using techniques like slow evaporation. A general procedure is as follows:

-

Solution Preparation: Prepare a saturated or near-saturated solution of the this compound-containing compound in a suitable solvent at a slightly elevated temperature.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will lead to the formation of crystals. To promote the growth of larger single crystals, control the rate of cooling and minimize disturbances.

-

Isolation: Once crystals of a suitable size have formed, they can be isolated by decanting the supernatant liquid.

Mandatory Visualizations

General Laboratory Workflow for Handling this compound

The following diagram illustrates a general workflow for the safe handling of this compound in a research laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Use of Cesium Thiocyanate in Perovskite Solar Cell Fabrication

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of additives into perovskite precursor solutions is a widely adopted strategy to enhance the performance and stability of perovskite solar cells (PSCs). Cesium thiocyanate (B1210189) (CsSCN) has emerged as a beneficial additive, often used in conjunction with other cations like methylammonium (B1206745) (MA) and formamidinium (FA) to create mixed-cation perovskite films. The synergistic effect of cesium (Cs⁺) and thiocyanate (SCN⁻) ions leads to improved perovskite film quality, characterized by enhanced crystallinity, larger grain sizes, and reduced trap density. These improvements translate into higher power conversion efficiencies (PCE) and significantly better operational stability of the resulting solar cells.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of Cesium thiocyanate in the fabrication of high-performance perovskite solar cells.

Mechanism of Action

The addition of Cesium in combination with a thiocyanate source, such as lead thiocyanate (Pb(SCN)₂), plays a crucial role in the crystallization process of the perovskite film. The low solubility of cesium compounds can accelerate the nucleation process, while the thiocyanate ions can modulate the crystal growth, leading to a more uniform and crystalline film with larger grains.[1][5] This improved morphology reduces the density of grain boundaries, which are known to be sites for charge recombination. Consequently, the incorporation of Cs and SCN leads to a longer carrier lifetime and a lower trap density of states.[3] Furthermore, the presence of the nonvolatile Cs ions contributes to suppressed photodecomposition of the perovskite material, thereby enhancing the operational stability of the device under illumination.[1][3][4]

Data Presentation

The following tables summarize the quantitative data from studies investigating the impact of Cesium and Thiocyanate additives on perovskite solar cell performance.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without Cesium and Thiocyanate Additives.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Control (MA₀.₇FA₀.₃PbI₃) | 1.05 | 22.1 | 75.1 | 17.4 |

| With Cs (W/Cs) | 1.08 | 21.9 | 75.8 | 17.9 |

| With SCN (W/SCN) | 1.09 | 22.5 | 78.8 | 19.3 |

| With Cs & SCN (W/Cs & SCN) | 1.10 | 22.9 | 79.5 | 20.1 |

Data extracted from a representative study showcasing the synergistic effect of Cs and SCN additives. The values represent the champion device performance.[1]

Table 2: Stability of Perovskite Solar Cells under Continuous Illumination.

| Device Configuration | Initial PCE (%) | PCE after 20,000s (%) | % of Initial PCE Retained |

| Control | 17.4 | 12.4 | 71% |

| With Cs (W/Cs) | 17.9 | 16.3 | 91% |

| With SCN (W/SCN) | 19.3 | 17.0 | 88% |

| With Cs & SCN (W/Cs & SCN) | 19.1 | 18.5 | 97% |

This table illustrates the enhanced operational stability of devices incorporating both Cesium and Thiocyanate additives under continuous AM 1.5G illumination.[1]

Experimental Protocols

This section provides detailed methodologies for the fabrication of perovskite solar cells incorporating this compound.

Protocol 1: Perovskite Precursor Solution Preparation

This protocol describes the preparation of a mixed-cation lead iodide perovskite precursor solution containing Cesium and Thiocyanate.

Materials:

-

Lead(II) iodide (PbI₂)

-

Formamidinium iodide (FAI)

-

Methylammonium iodide (MAI)

-

Cesium iodide (CsI)

-

Lead(II) thiocyanate (Pb(SCN)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

-

Prepare a stock solution of the mixed organic cations (MA₀.₇FA₀.₃PbI₃) by dissolving FAI, MAI, and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

-

Prepare a separate stock solution for the Cesium-containing precursor (CsPbI₃) by dissolving CsI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

-

To introduce the thiocyanate additive, add Pb(SCN)₂ to the precursor solutions. A typical concentration is 2.0% with respect to PbI₂.[3]

-

To create the final triple-cation precursor solution with the desired Cesium concentration (e.g., 10 mol%), mix the (MA₀.₇FA₀.₃PbI₃) and CsPbI₃ precursor solutions at the appropriate volume ratio.[3]

-

Stir the final precursor solution overnight on a hot plate at 60 °C before use to ensure complete dissolution and homogeneity.[3]

Protocol 2: Perovskite Solar Cell Fabrication (n-i-p structure)

This protocol outlines the fabrication of a planar n-i-p perovskite solar cell using the precursor solution from Protocol 1.

Substrate and Electron Transport Layer (ETL) Preparation:

-

Start with a patterned Fluorine-doped Tin Oxide (FTO) coated glass substrate.

-

Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Deposit an electron selective layer (ESL), such as SnO₂, onto the FTO substrate. This can be done via methods like plasma-enhanced atomic layer deposition (PEALD).[3]

-

Optionally, a self-assembled fullerene monolayer (C₆₀-SAM) can be deposited on the ESL to improve electron extraction.[3]

Perovskite Film Deposition:

-

Transfer the prepared substrate into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution (from Protocol 1) onto the substrate. A typical two-step spin-coating process is:

-

500 rpm for 3 seconds.

-

4000 rpm for 60 seconds.[3]

-

-

During the second step (at around 10 seconds), dispense an anti-solvent, such as diethyl ether, onto the spinning substrate to induce rapid crystallization.[3]

-

Anneal the as-prepared perovskite film on a hot plate. A two-step annealing process is often used:

-

65 °C for 2 minutes.

-

100 °C for 5 minutes.[3]

-

Hole Transport Layer (HTL) and Electrode Deposition:

-

Prepare a solution for the hole selective layer (HSL), for example, Spiro-OMeTAD.

-

Spin-coat the HSL solution onto the perovskite film.

-

Finally, thermally evaporate a gold (Au) back contact onto the HSL to complete the device.

Visualizations

Diagram 1: Experimental Workflow for Perovskite Solar Cell Fabrication

Caption: Workflow for fabricating a perovskite solar cell with this compound.

Diagram 2: Role of Cesium and Thiocyanate in Perovskite Film Formation

Caption: Synergistic effects of Cesium and Thiocyanate on perovskite film quality.

References

- 1. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

- 2. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 5. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C8SE00200B [pubs.rsc.org]

Growing Single Crystals of Cesium Thiocyanate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of high-quality single crystals of Cesium thiocyanate (B1210189) (CsSCN) is a critical step for various applications, including structural analysis and the investigation of its physical properties. This document provides detailed application notes and protocols for the primary techniques used in the single-crystal growth of CsSCN.

Cesium thiocyanate is a compound known to exhibit polymorphism, existing in different crystal structures depending on the temperature. The successful growth of single crystals of specific polymorphs is essential for their accurate characterization and utilization. The methods outlined below are based on established crystallographic techniques and available literature.

Solution Growth Techniques

Solution-based methods are widely accessible and allow for crystal growth at temperatures below the melting point, which can be advantageous in preventing the formation of high-temperature phases or decomposition. The choice of solvent is crucial and depends on the solubility of CsSCN. While quantitative solubility data is not extensively available, methanol (B129727) and water have been reported as suitable solvents.

Slow Evaporation Method

This technique relies on the gradual removal of the solvent from a saturated solution, leading to a slow increase in solute concentration and subsequent crystallization.

Protocol:

-

Preparation of Saturated Solution:

-

Dissolve high-purity this compound powder in a suitable solvent (e.g., methanol or deionized water) at room temperature.

-

Continue adding CsSCN until a small amount of undissolved solid remains, ensuring the solution is saturated.

-

Gently warm the solution to dissolve the remaining solid and then allow it to cool back to room temperature.

-

-

Filtration:

-

Filter the saturated solution using a syringe filter (0.2 µm pore size) into a clean crystallizing dish or beaker. This removes any dust particles or undissolved impurities that could act as unwanted nucleation sites.

-

-

Crystallization:

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free and temperature-stable environment.

-

-

Crystal Harvesting:

-

Monitor the container over several days to weeks for the formation of single crystals.

-

Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers and dry them on filter paper.

-

Logical Workflow for Slow Evaporation:

Slow Cooling Method

This method involves dissolving the solute in a solvent at an elevated temperature to create a saturated solution and then slowly decreasing the temperature to induce crystallization.

Protocol:

-

Preparation of Hot Saturated Solution:

-

Prepare a saturated solution of CsSCN in a suitable solvent at a temperature slightly below the solvent's boiling point.

-

-

Controlled Cooling:

-

Filter the hot solution into a clean, pre-warmed container.

-

Seal the container and place it in a programmable oven or a dewar filled with hot water to ensure a slow and controlled cooling rate (e.g., 1-5 °C per hour).

-

-

Crystal Formation and Harvesting:

-

As the solution cools, single crystals will nucleate and grow.

-

Once the solution has reached room temperature, harvest the crystals as described in the slow evaporation method.

-

Logical Workflow for Slow Cooling:

Melt Growth Technique: Bridgman-Stockbarger Method